cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate
Overview
Description
Cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate, also known as CPDA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CPDA is a type of ester and is synthesized through a multistep process involving several chemical reactions.
Mechanism of Action
The mechanism of action of cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate is not well understood. However, studies have shown that this compound can interact with cellular membranes and affect their properties. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have potential therapeutic effects in various disease models, including cancer, inflammation, and neurodegenerative diseases. This compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. This compound has also been shown to have low toxicity, which makes it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
Cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate has several advantages for lab experiments, including its low toxicity and potential therapeutic effects. However, the synthesis process for this compound is complex and requires careful control of reaction conditions to obtain high yields. This compound is also relatively expensive, which may limit its use in some research areas.
Future Directions
There are several future directions for research on cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate. One potential direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another potential direction is the study of this compound's potential therapeutic effects in more disease models. Additionally, the use of this compound as a building block for the synthesis of new materials with unique properties is an area that warrants further investigation.
In conclusion, this compound is a promising compound with potential applications in various scientific research areas. Its potential therapeutic effects, low toxicity, and unique properties make it a promising candidate for further development. However, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Scientific Research Applications
Cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate has potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and material science. This compound has been studied for its potential as a drug delivery system, where it can be used to target specific cells or tissues in the body. This compound has also been studied for its potential as a building block for the synthesis of new materials with unique properties.
Properties
IUPAC Name |
cyclohexyl 2-[4-[[2,6-di(propan-2-yl)phenyl]carbamoyl]phenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO4/c1-18(2)23-11-8-12-24(19(3)4)26(23)28-27(30)20-13-15-21(16-14-20)31-17-25(29)32-22-9-6-5-7-10-22/h8,11-16,18-19,22H,5-7,9-10,17H2,1-4H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTDRRXTIGDCRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)OCC(=O)OC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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